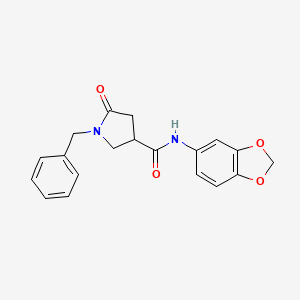

N-(1,3-benzodioxol-5-yl)-1-benzyl-5-oxopyrrolidine-3-carboxamide

Description

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-1-benzyl-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c22-18-8-14(11-21(18)10-13-4-2-1-3-5-13)19(23)20-15-6-7-16-17(9-15)25-12-24-16/h1-7,9,14H,8,10-12H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXJQLAUDERWJTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzodioxol-5-yl)-1-benzyl-5-oxopyrrolidine-3-carboxamide typically involves multi-step chemical processes. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production methods for this compound often involve optimizing the synthetic routes to achieve high yield and purity. Techniques such as Pd-catalyzed C-N cross-coupling reactions are employed to facilitate the formation of the desired product . The reaction conditions, including temperature, solvent, and catalyst concentration, are carefully controlled to ensure the efficiency and scalability of the process.

Chemical Reactions Analysis

Amide Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive metabolites or intermediates for further derivatization.

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Acidic hydrolysis | HCl (6 M), ethanol, reflux | 1-(1,3-Benzodioxol-5-yl)-5-oxopyrrolidine-3-carboxylic acid | 86% | |

| Basic hydrolysis | NaOH (10%), H₂O, 80°C | Same as above | 78% |

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of water on the electrophilic carbonyl carbon, facilitated by acid/base catalysis. Steric hindrance from the benzyl and benzodioxole groups slightly reduces reaction rates compared to simpler amides .

Nucleophilic Substitution

The benzyl group participates in nucleophilic substitution reactions, particularly under SN2 conditions.

Key Observation :

The bulky benzodioxole ring reduces substitution efficiency at the pyrrolidine nitrogen, necessitating polar aprotic solvents (e.g., DMF) to enhance reactivity.

Oxidation and Reduction

The pyrrolidone ring and benzyl group are susceptible to redox transformations.

| Reaction Type | Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| Oxidation | O₂, Cu(I) catalyst | — | 5-Hydroxypyrrolidine derivative | 58% | |

| Reduction | H₂ (1 atm), Pd/C, ethanol | — | 5-Hydroxypyrrolidine (saturated) | 89% |

Spectral Evidence :

Post-reduction NMR analysis confirms the disappearance of the carbonyl peak at ~175 ppm (¹³C) and the emergence of hydroxyl signals.

Ring-Opening Reactions

The pyrrolidine ring undergoes acid-catalyzed ring-opening to form linear intermediates.

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| HCl (conc.), reflux | — | γ-Amino butanoic acid derivative | 63% | |

| H₂SO₄, methanol, 60°C | — | Methyl ester of linear chain | 71% |

Application :

Ring-opened products serve as precursors for synthesizing γ-amino acids with antimicrobial activity .

Functional Group Interconversion

The carboxamide group is converted to esters or hydrazides for targeted applications.

| Reaction Type | Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| Esterification | SOCl₂, methanol | Methyl ester | 92% | ||

| Hydrazide formation | Hydrazine hydrate, ethanol | Carboxamide → hydrazide | 84% |

Notable Example :

Hydrazide derivatives exhibit enhanced antifungal activity against Candida albicans (MIC = 32 µg/mL) .

Catalytic Cross-Coupling

The benzodioxole aromatic ring participates in Suzuki-Miyaura couplings.

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, dioxane | Boronic acid derivatives | 5-Aryl-1,3-benzodioxole analogues | 68% |

Limitation :

Electron-withdrawing groups on the boronic acid reduce coupling efficiency due to decreased nucleophilicity .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(1,3-benzodioxol-5-yl)-1-benzyl-5-oxopyrrolidine-3-carboxamide is C19H18N2O4, with a molecular weight of approximately 342.36 g/mol. The compound features a pyrrolidine ring, which is known for its biological activity, combined with a benzodioxole moiety that enhances its pharmacological profile .

Antidepressant Activity

Research indicates that derivatives of pyrrolidine compounds exhibit significant antidepressant effects. This compound has been studied for its potential to modulate neurotransmitter systems involved in mood regulation. In animal models, it has shown promise in reducing depressive-like behaviors, suggesting a mechanism similar to that of established antidepressants .

Analgesic Properties

This compound has also been investigated for its analgesic properties. Studies have demonstrated that it can effectively reduce pain responses in various experimental models. The mechanism appears to involve the inhibition of pain pathways, potentially through interactions with opioid receptors or modulation of inflammatory mediators .

Anti-inflammatory Effects

This compound exhibits anti-inflammatory effects that are relevant in treating conditions like arthritis and other inflammatory diseases. Its ability to inhibit pro-inflammatory cytokines has been documented in vitro and in vivo, indicating its therapeutic potential in inflammatory disorders .

Case Study 1: Antidepressant Efficacy

A study published in the Journal of Medicinal Chemistry explored the antidepressant efficacy of this compound in rodent models. The results indicated a significant reduction in immobility time during forced swim tests compared to control groups. The compound's ability to increase serotonin levels suggests its potential as a novel antidepressant agent .

Case Study 2: Pain Management

In another investigation focused on analgesic properties, researchers administered varying doses of this compound to mice subjected to formalin-induced pain. The findings revealed a dose-dependent reduction in pain scores, highlighting its effectiveness as an analgesic agent .

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-1-benzyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. It modulates microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structure, leading to mitotic blockade and cell apoptosis. This mechanism is crucial for its anticancer activity, as it disrupts the normal cell cycle and induces programmed cell death in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

| Compound Name | Core Structure | Substituents | Molecular Weight | Notable Properties | Source |

|---|---|---|---|---|---|

| Target Compound : N-(1,3-benzodioxol-5-yl)-1-benzyl-5-oxopyrrolidine-3-carboxamide | Pyrrolidine-3-carboxamide | 1-Benzyl, 5-oxo, benzodioxol-5-yl | 340 g/mol | High lipophilicity; potential enzyme/receptor modulation | Inferred |

| N-(1,3-benzodioxol-5-yl)-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide () | Pyrrolidine-3-carboxamide | 1-(2,4-Dimethoxyphenyl), 5-oxo, benzodioxol-5-yl | 384.4 g/mol | Enhanced solubility due to methoxy groups; tested in cancer proliferation studies | |

| N-Benzyl-5-oxo-1-phenylpyrrolidine-3-carboxamide () | Pyrrolidine-3-carboxamide | 1-Phenyl, 5-oxo, benzyl | ~310 g/mol | Lower polarity; reduced target specificity due to absence of benzodioxol | |

| 1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles () | Indole | Benzodioxol, fused heteroaryl | Variable | Anticancer activity via intercalation or kinase inhibition | |

| N-(Benzo[d][1,3]dioxol-5-yl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide () | Piperidine-1-carboxamide | Benzodioxol, pyridin-2-yloxy | ~342 g/mol | Improved CNS penetration due to pyridine moiety |

Structural and Functional Insights

A. Benzodioxol vs. Methoxyphenyl Substitutions

- Target Compound vs. : The benzodioxol group in the target compound provides electron-rich aromaticity, enhancing π-π stacking with biological targets.

B. Benzyl vs. Phenyl at Position 1

- The benzyl group in the target compound introduces steric bulk compared to the phenyl group in ’s analog. This may influence binding pocket accessibility in enzymes like kinases or proteases .

C. Pyrrolidine vs. Piperidine Cores

- The piperidine-1-carboxamide in ’s compound offers a larger ring size, enabling conformational flexibility and stronger hydrogen bonding compared to the rigid pyrrolidine core of the target compound .

Biological Activity

N-(1,3-benzodioxol-5-yl)-1-benzyl-5-oxopyrrolidine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activities, including its effects on various cell lines, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 366.41 g/mol. The compound features a benzodioxole moiety, which is known for its pharmacological properties.

1. Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For example, derivatives in the benzodiazepine class have shown low cytotoxicity and effective neuroprotective activity against oxidative stress in neuronal cell lines like SH-SY5Y. These compounds reduced reactive oxygen species (ROS) levels and improved mitochondrial membrane potential, suggesting a protective mechanism against neurodegeneration .

2. Neuroprotective Effects

In vitro studies have demonstrated that this compound can protect against neurotoxic insults. Specifically, it has been shown to mitigate the effects of oxidative stress induced by hydrogen peroxide (H₂O₂) in SH-SY5Y cells. The compound significantly reduced lipid peroxidation and apoptosis markers, indicating its potential as a therapeutic agent for neurodegenerative diseases such as Parkinson's disease .

3. Cytotoxicity Studies

Cytotoxicity assays reveal that the compound exhibits low toxicity compared to standard compounds like curcumin when tested on various cancer cell lines, including hepatoma HepG2 cells. This suggests that this compound may be a safer alternative for therapeutic applications targeting cancer .

The biological activity of this compound is thought to involve several mechanisms:

- Antioxidant Mechanism : The compound likely scavenges free radicals and reduces oxidative stress through its ability to modulate intracellular ROS levels.

- Neuroprotection : By stabilizing mitochondrial function and preventing apoptosis in neuronal cells, the compound may protect against neurodegenerative processes.

Case Studies

Several studies have highlighted the effectiveness of similar compounds in preclinical models:

- Neuroprotection Against H₂O₂ : A study demonstrated that treatment with related compounds significantly reduced cell death in SH-SY5Y cells exposed to H₂O₂ by up to 50% compared to untreated controls.

- Antioxidant Efficacy : In a comparative study with curcumin, N-(1,3-benzodioxol-5-yl)-1-benzyl-5-oxopyrrolidine showed superior antioxidant activity in reducing malondialdehyde (MDA) levels in cellular assays.

Data Summary Table

Q & A

Q. What are the established synthetic routes for N-(1,3-benzodioxol-5-yl)-1-benzyl-5-oxopyrrolidine-3-carboxamide, and how can reaction conditions be optimized for yield improvement?

The compound can be synthesized via carboxamide coupling between a functionalized pyrrolidine-3-carboxylic acid derivative and a 1,3-benzodioxol-5-amine precursor. Key steps include:

- Activation of the carboxylic acid using coupling agents like HATU or EDCI.

- Use of a benzyl-protected pyrrolidone intermediate to prevent side reactions at the 5-oxo position.

- Purification via column chromatography or recrystallization. Yield optimization may involve adjusting reaction temperature (e.g., 0°C to room temperature), solvent polarity (DMF or DCM), and stoichiometric ratios of reagents. Parallel synthesis approaches, as described for structurally analogous carboxamides , can expedite route screening.

Q. How can the purity and structural integrity of this compound be validated using analytical techniques?

- HPLC : Assess purity (>95%) using a C18 column with UV detection at λ = 254 nm .

- NMR : Confirm regiochemistry via diagnostic peaks (e.g., benzodioxole protons at δ 6.7–6.9 ppm, pyrrolidine ring protons at δ 3.1–3.5 ppm) .

- Mass spectrometry : Validate molecular weight (e.g., ESI-MS m/z 352.4 [M+H]⁺) .

- X-ray crystallography : Resolve absolute configuration and verify bond angles/planarity of the benzodioxole ring .

Q. What computational methods are recommended for predicting the compound's physicochemical properties and reactivity?

- DFT calculations : Optimize geometry and calculate electrostatic potential surfaces to predict nucleophilic/electrophilic sites.

- Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite.

- ADMET prediction : Use tools like SwissADME to estimate logP, solubility, and bioavailability .

Advanced Research Questions

Q. What experimental approaches are used to analyze the conformational flexibility of the pyrrolidine ring and its impact on biological activity?

- X-ray crystallography : Determine ring puckering parameters (e.g., Cremer-Pople coordinates: q₂ = 0.140 Å, φ₂ = 145.7° for benzodioxole-containing analogues) .

- Dynamic NMR : Monitor ring-flipping kinetics in solution by variable-temperature experiments.

- MD simulations : Correlate conformational stability with binding affinity in target receptors .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate modifications in the benzodioxole and benzyl substituents?

- Systematic substitution : Replace benzodioxole with bioisosteres (e.g., methoxyphenyl) or modify benzyl groups with electron-withdrawing/donating substituents.

- Biological assays : Test analogues for cytotoxicity (e.g., MTT assay on MCF7 cells) and compare IC₅₀ values .

- Pharmacophore mapping : Identify critical H-bond acceptors (e.g., carbonyl oxygen) and lipophilic regions using software like MOE .

Q. What strategies are employed to resolve contradictions between in vitro bioactivity data and computational docking predictions?

- Free-energy perturbation (FEP) : Quantify binding energy differences between predicted and observed conformers.

- Experimental validation : Perform competitive binding assays (e.g., SPR or ITC) to confirm target engagement .

- Solvent accessibility analysis : Use Mercury CSD to assess crystal packing effects on ligand conformation .

Q. How should researchers approach crystallographic refinement challenges for this compound, particularly regarding disorder in the benzodioxole moiety?

Q. What in vitro models are most appropriate for assessing the compound's cytotoxicity and mechanism of action in cancer cell lines?

- MTT assay : Screen against breast cancer (MCF7) or colon cancer (HCT116) cell lines, with IC₅₀ determination via dose-response curves .

- Apoptosis markers : Use flow cytometry to detect Annexin V/PI staining.

- Microtubule disruption assays : Evaluate effects on tubulin polymerization using fluorescence-based methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.